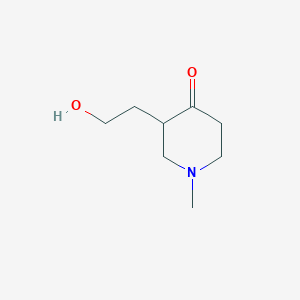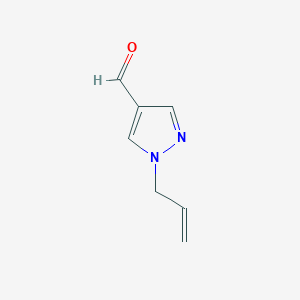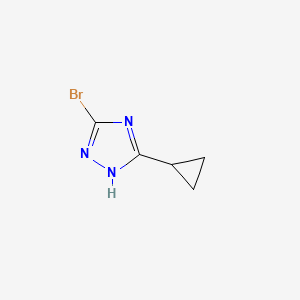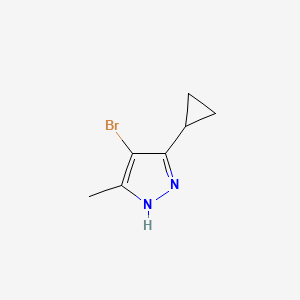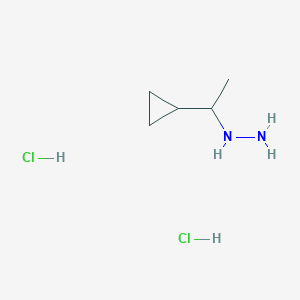
(1-Cyclopropylethyl)hydrazine dihydrochloride
説明
(1-Cyclopropylethyl)hydrazine dihydrochloride, commonly referred to as CHDH, is an important organic compound that is used in a variety of scientific and industrial applications. CHDH is a colorless, odorless, and water-soluble compound that is composed of an organic hydrazine and a cyclopropylethyl group. CHDH has been used in the synthesis of various organic compounds, as well as in the production of polymers and pharmaceuticals. CHDH has also been used in the synthesis of a variety of organometallic compounds and in the manufacture of polymers for use in the medical and industrial fields.
科学的研究の応用
Biochemical and Molecular Aspects of Hydrazine-Induced Carcinogenesis
Hydrazines, such as 1,2-dimethylhydrazine (DMH), are known for their DNA alkylating properties and are used to induce colon cancer in animal models. The study of DMH-induced carcinogenesis helps understand the biochemical, molecular, and histological mechanisms underlying colon cancer development. These models provide insights into the action of biotransformation and antioxidant enzymes in carcinogen metabolism and offer a basis for evaluating potential therapeutic compounds (Venkatachalam et al., 2020).
Natural Occurrence and Synthetic Production of Carcinogenic Hydrazines
A review on the natural occurrence, synthetic production, and use of carcinogenic hydrazines highlights the environmental risk they pose to human populations. These compounds are found in nature and are synthesized for use in pharmaceuticals, agriculture, and industry. The widespread exposure to hydrazines necessitates further research into their effects on health and potential regulatory measures (Tóth, 2000).
Environmental Monitoring of Water Organic Pollutants
In the context of environmental sciences, hydrazines are among the organic pollutants monitored in water due to their potential genotoxicity. Analytical approaches for the detection and control of hydrazine, hydrazides, and hydrazones in water highlight the need for accurate assessment of these impurities to protect public health and the environment (Elder, Snodin, & Teasdale, 2011).
特性
IUPAC Name |
1-cyclopropylethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-4(7-6)5-2-3-5;;/h4-5,7H,2-3,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGUHPAFLMFSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylethyl)hydrazine dihydrochloride | |
CAS RN |
1181458-56-9 | |
| Record name | (1-cyclopropylethyl)hydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521115.png)
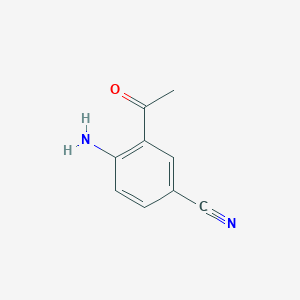
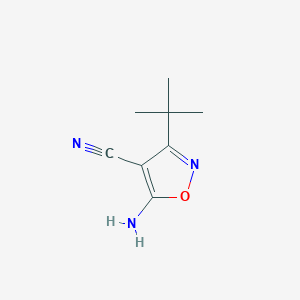

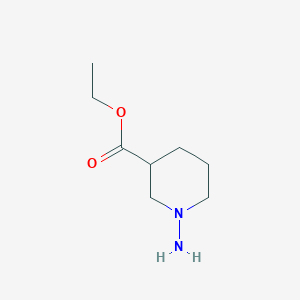
![9a-(4-chlorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521124.png)

